Fipronil

概要

説明

準備方法

フィプロニルは、いくつかの経路で合成することができます。 一般的な方法の1つは、溶媒中で5-アミノ-1-(2,6-ジクロロ-4-トリフルオロメチルフェニル)-4-トリフルオロメチルチオピラゾール-3-ニトリルをフッ化物で置換反応させることです 。 反応工程には、原料と溶媒を混合し、低温でフッ化物を添加し、低温で反応を行い、水洗浄、昇温、結晶化、遠心分離を行うことで有効成分を得ることが含まれます .

別の方法では、p-トリフルオロメチルアニリンを塩素化して2,6-ジクロロ-4-トリフルオロメチルアニリンを得た後、ジアゾ化し、3-ジシアノエチルプロパノエートと縮合させてアリールピラゾールニトリルを形成します。 この化合物をスルホン化および転位させて、フィプロニルを得ます .

化学反応の分析

Photodegradation

Fipronil is subject to photodegradation, especially in aquatic environments .

-

In Water: this compound breaks down into smaller chemicals, with the rate of breakdown increasing as the water becomes less acidic . When this compound in water is exposed to sunlight, it degrades rapidly, with a half-life of 4 to 12 hours . Photodegradation in aquatic environments is a major route of degradation for this compound . The photolysis half-life of this compound in water is 3.63 hours .

-

On Soil: Photodegradation on soil surfaces is not a major degradation pathway . The soil surface photolysis half-life of this compound is 149 days .

-

Process: Photodegradation of this compound in aqueous systems mainly involves desulfinylation, resulting in this compound desulfinyl . Further degradation reactions can lead to dechlorinated compounds . this compound desulfinyl can also undergo photochemical decomposition to a didechlorinated product via a monodechlorinated product .

Reactions with Water

This compound reacts with water and breaks down into smaller chemicals . The speed of this reaction increases as the water becomes less acidic .

Aerobic Soil Metabolism

In aerobic soil metabolism studies, this compound degrades to form MB46136 and RPA 200766 .

Microbial Degradation

Microbially-mediated processes control this compound degradation in terrestrial and aquatic systems . Under low-oxygen conditions, MB45950 appears to form predominantly through microbial processes .

This compound Photoproducts

The major photolysis products of this compound include :

-

MB 46513 (5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-trifluoromethylpyrazole)

-

RPA 104615 (5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethyl phenyl) pyrazole-4-sulfonic acid)

Effects of Sunlight

This compound is slightly degraded by sunlight . On plant surfaces, sunlight can break down this compound .

Impact of Hydrogen Peroxide

The formation of desulfinylthis compound accelerates when adding 1% hydrogen peroxide to the aqueous methanol, possibly because of hydroxyl radicals generated upon irradiation .

Toxicity of Degradates

This compound degradates, including MB46136, MB46513, and MB45950, are of toxicological concern . Two this compound metabolites tested in freshwater fish and invertebrates were more toxic than this compound . One of the photometabolites of this compound is this compound desulfinyl, which is more toxic than the parent compound .

GABA-Gated Chloride Channel

This compound blocks the γ-aminobutyric acid (GABA)-gated chloride channel with greater sensitivity in insects than in mammals .

Major Metabolites

This compound's major metabolites, including this compound sulfone, are deposited in fat and fatty tissues .

科学的研究の応用

Agricultural Applications

Fipronil is extensively used in agriculture for pest control, particularly in crops such as rice, corn, and various vegetables. Its effectiveness against a wide range of pests—including ants, cockroaches, termites, and beetles—makes it a popular choice among farmers.

Table 1: Agricultural Uses of this compound

| Crop Type | Target Pests | Application Method |

|---|---|---|

| Rice | Rice water weevil, leaf folder | Soil treatment, foliar spray |

| Corn | Rootworms, thrips | Seed treatment |

| Vegetables | Aphids, beetles | Foliar application |

Case Study: this compound in Rice Cultivation

A study demonstrated that this compound application on rice paddy fields significantly reduced pest populations while maintaining crop yield. However, it raised concerns regarding biodiversity loss due to its toxicity to non-target aquatic organisms .

Veterinary Applications

This compound is also employed in veterinary medicine for controlling ectoparasites in pets. It is commonly found in topical formulations for dogs and cats to manage flea and tick infestations.

Table 2: Veterinary Uses of this compound

| Animal Type | Target Parasites | Formulation Type |

|---|---|---|

| Dogs | Fleas, ticks | Spot-on treatments |

| Cats | Fleas, ticks | Spot-on treatments |

Case Study: Efficacy in Dogs and Cats

Research indicated that this compound effectively reduces flea populations on dogs and cats when applied as a topical spot treatment. The compound selectively targets insect GABA receptors, minimizing toxicity to mammals while ensuring effective pest control .

Environmental Impact and Safety Concerns

While this compound is effective against pests, its environmental impact has raised significant concerns. Studies indicate that this compound poses risks to non-target species, particularly aquatic organisms and pollinators like bees.

Table 3: Environmental Risks Associated with this compound

| Organism Type | Risk Level | Observations |

|---|---|---|

| Aquatic organisms | High acute toxicity | Significant mortality rates observed |

| Honeybees | High acute risk | Negative effects on foraging behavior |

Case Study: Global Trends in Pesticide Poisoning

A review highlighted that this compound exposure has been linked to acute unintentional pesticide poisoning cases globally. Approximately 740,000 annual cases were reported, with significant fatalities attributed to pesticide exposure . This underscores the need for careful management of this compound use in agricultural practices.

Regulatory Status and Research Gaps

The regulatory status of this compound varies by country due to its potential health risks. In some regions, its use has been restricted or banned entirely due to concerns over toxicity and environmental impact.

Table 4: Regulatory Status of this compound by Region

| Region | Status |

|---|---|

| United States | Restricted use |

| European Union | Banned for most agricultural uses |

| Australia | Under review for safety |

Research Gaps

Despite extensive research on this compound's efficacy and toxicity, gaps remain in understanding its long-term environmental effects and potential alternatives for pest control that are less harmful to non-target species .

作用機序

類似化合物との比較

生物活性

Fipronil is a phenylpyrazole insecticide widely used in agricultural and residential pest control. Its biological activity is primarily characterized by its potent neurotoxic effects on insects, but it also has implications for human health and environmental safety. This article explores the biological activity of this compound, focusing on its mechanisms of action, metabolism, toxicological effects, and case studies.

This compound functions as a selective antagonist of the gamma-aminobutyric acid (GABA) receptor in insects. By blocking GABA receptors, this compound disrupts inhibitory neurotransmission, leading to hyperexcitation and eventual death of the insect. This mechanism is similar to that of other neurotoxic insecticides but is distinguished by its prolonged action due to the formation of persistent metabolites.

Metabolism and Biomarkers

This compound undergoes extensive metabolism in mammals, primarily converting to this compound sulfone, which serves as a key biomarker for exposure. Research has identified multiple metabolites, including hydroxy-fipronil, which can be detected in urine and serum samples. A study indicated that after administering this compound to rats, seven unique metabolites were identified in their urine, with this compound sulfone being the most prevalent in serum samples from humans with no known pesticide exposure .

Table 1: this compound Metabolites Identified in Biological Samples

| Metabolite | Type | Detection |

|---|---|---|

| This compound | Parent Compound | Serum, Urine |

| This compound Sulfone | Primary Metabolite | Serum (25% of samples) |

| Hydroxy-fipronil | New Metabolite | Urine |

| M4 | Nitroso Compound | Urine |

| M7 | Imine | Urine |

Toxicological Effects

The toxicological profile of this compound reveals significant risks associated with both acute and chronic exposure. Studies have shown that low doses can lead to hepatic effects such as periacinar hypertrophy in rats and mice. In dogs treated with low doses (up to 3 mg/kg body weight/day), no severe neurological effects were observed; however, higher doses (6-30 mg/kg) are typically associated with adverse outcomes .

Case Study: Occupational Exposure

A comprehensive review of acute unintentional pesticide poisoning (UAPP) incidents highlighted the prevalence of this compound-related cases among agricultural workers. Between 2001 and 2007, significant numbers of UAPP cases were reported across multiple states in the U.S., emphasizing the need for monitoring and protective measures for individuals handling this compound .

Environmental Impact

This compound's environmental persistence raises concerns about its impact on non-target species, particularly aquatic organisms and pollinators. Studies have demonstrated sublethal effects on bees, affecting their reproductive performance and overall colony health . The compound's widespread use necessitates careful risk assessments to mitigate ecological consequences.

特性

IUPAC Name |

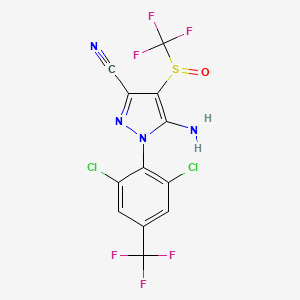

5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylsulfinyl)pyrazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl2F6N4OS/c13-5-1-4(11(15,16)17)2-6(14)8(5)24-10(22)9(7(3-21)23-24)26(25)12(18,19)20/h1-2H,22H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOCSXAVNDGMNBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)N2C(=C(C(=N2)C#N)S(=O)C(F)(F)F)N)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl2F6N4OS | |

| Record name | FIPRONIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1503 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4034609 | |

| Record name | Fipronil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4034609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid;, WHITE POWDER. | |

| Record name | Fipronil | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1771 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | FIPRONIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1503 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 1.9 mg/L (pH 5), 2.4 mg/L (pH 9), 1.9 mg/L (distilled), all at 20 °C, In water, 2 mg/L, In organic solvents (g/L at 20 °C): acetone 545.9, dichloromethane 22.3, hexane 0.028, toluene 3.0, In acetone, >50%; corn oil >10,000 mg/L, Solubility in water: very poor | |

| Record name | Fipronil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7051 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FIPRONIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1503 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.477-1.626 at 20 °C | |

| Record name | Fipronil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7051 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

2.78X10-9 mm Hg at 25 °C, Vapor pressure at 20 °C: negligible | |

| Record name | Fipronil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7051 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FIPRONIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1503 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

Fipronil is a second-generation phenilpirazol insecticide that is used in agriculture and veterinary medicine for protection against fleas, ticks, ants, cockroaches and other pests. The insecticide blocks the chloride channels associated with the gamma-amino butyric acid (GABA) receptors in mammals and the chloride channels associated with the GABA and glutamate (Glu) receptors in insects., GABA-gated chloride channel antagonists., MicroRNAs (miRNAs), which are a class of small noncoding RNAs, can modulate the expression of many protein-coding genes when an organism is exposed to an environmental chemical. We previously demonstrated that miR-155 was significantly downregulated in adult zebrafish (Danio rerio) in response to fipronil (5-amino-1-[2,6-dichloro-4-(trifluoromethyl) phenyl]-4-[(trifluoromethyl) sulphinyl]-1H-pyrazole-3-carbonitrile) exposure. However, the regulation of this miRNA's predicted target gene cyb561d2, which is a member of the cytochrome b561 (cyt b561) family involved in electron transfer, cell defence, and chemical stress, has not been experimentally validated to date. In this study, we evaluated the effects of fipronil on miR-155 and cyb561d2 in zebrafish. The expression of miR-155 was downregulated, whereas cyb561d2 was upregulated in both mRNA and protein level in a dose-dependent manner upon stimulation of fipronil. The dual luciferase report assay demonstrated that miR-155 interacted with cyb561d2 3'-untranslated regions (3'-UTR). The expression of cyb561d2 was reduced in both mRNA and protein levels when ZF4 cells were transfected with an miR-155 mimic, whereas its expression levels of both mRNA and protein were increased when endogenous miR-155 was inhibited by transfection with an miR-155 inhibitor. The results improved our understanding of molecular mechanism of toxicity upon fipronil exposure, and presents miR-155 as a potential novel toxicological biomarker for chemical exposure., Fipronil is the first phenylpyrazole insecticide widely used in controlling pests, including pyrethroid, organophosphate and carbamate insecticides. It is generally accepted that fipronil elicits neurotoxicity via interactions with GABA and glutamate receptors, although alternative mechanisms have recently been proposed. This study evaluates the genotoxicity of fipronil and its likely mode of action in Drosophila S2 cells, as an in vitro model. Fipronil administrated the concentration- and time-dependent S2 cell proliferation. Intracellular biochemical assays showed that fipronil-induced S2 cell apoptosis coincided with a decrease in the mitochondrial membrane potential and an increase reactive oxygen species generation, a significant decrease of Bcl-2 and DIAP1, and a marked augmentation of Cyt c and caspase-3. Because caspase-3 is the major executioner caspase downstream of caspase-9 in Drosophila, enzyme activity assays were used to determine the activities of caspase-3 and caspase-9. Our results indicated that fipronil effectively induced apoptosis in Drosophila S2 cells through caspase-dependent mitochondrial pathways., For more Mechanism of Action (Complete) data for Fipronil (7 total), please visit the HSDB record page. | |

| Record name | Fipronil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7051 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White solid | |

CAS No. |

120068-37-3 | |

| Record name | Fipronil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120068-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fipronil [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120068373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | fipronil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758960 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fipronil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4034609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | fipronil (ISO); (±)-5-amino-1-(2,6-dichloro-α,α,α-trifluoro-para-tolyl)-4-trifluoromethylsulfinyl-pyrazole-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.312 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-Pyrazole-3-carbonitrile, 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[(trifluoromethyl)sulfinyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.942 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FIPRONIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QGH063955F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Fipronil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7051 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FIPRONIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1503 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

200-201 °C, 201 °C | |

| Record name | Fipronil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7051 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FIPRONIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1503 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。